molecular formula C9H14N2O B14835161 3-(Aminomethyl)-2-(dimethylamino)phenol

3-(Aminomethyl)-2-(dimethylamino)phenol

Cat. No.: B14835161
M. Wt: 166.22 g/mol
InChI Key: MOXCUGIBNYQHNP-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-2-(dimethylamino)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of an aminomethyl group and a dimethylamino group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the formylation of phenol derivatives using formamidine acetate and acetic anhydride . This method is advantageous as it does not require high temperatures or the addition of strong acids or bases.

Industrial Production Methods

In industrial settings, the production of 3-(Aminomethyl)-2-(dimethylamino)phenol may involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-2-(dimethylamino)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The aminomethyl and dimethylamino groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.

Scientific Research Applications

3-(Aminomethyl)-2-(dimethylamino)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-2-(dimethylamino)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl and dimethylamino groups can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Aminomethyl)-2-(dimethylamino)phenol is unique due to the presence of both aminomethyl and dimethylamino groups on the phenol ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

3-(aminomethyl)-2-(dimethylamino)phenol

InChI

InChI=1S/C9H14N2O/c1-11(2)9-7(6-10)4-3-5-8(9)12/h3-5,12H,6,10H2,1-2H3

InChI Key

MOXCUGIBNYQHNP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=CC=C1O)CN

Origin of Product

United States

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